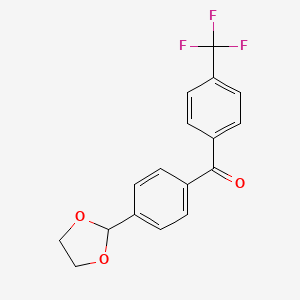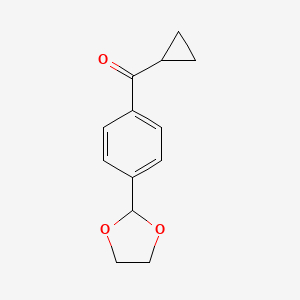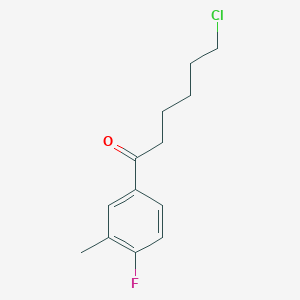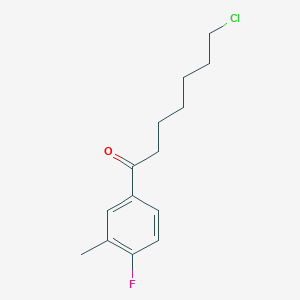![molecular formula C8H6N2O B1328136 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde CAS No. 1020056-33-0](/img/structure/B1328136.png)
1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde is a heterocyclic compound with the molecular formula C8H6N2O and a molecular weight of 146.15 g/mol . This compound is characterized by a pyridine ring fused to a pyrrole ring, with an aldehyde functional group at the 6-position. It is used as a building block in organic synthesis and has various applications in scientific research.
Métodos De Preparación
The synthesis of 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Fischer indole synthesis and Madelung synthesis are often employed to prepare pyrrolo[2,3-b]pyridine derivatives . Industrial production methods may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to optimize yield and purity.
Análisis De Reacciones Químicas
1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the pyridine ring.
Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde involves its interaction with specific molecular targets. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . By binding to these receptors, the compound can modulate signaling pathways involved in cancer progression and other diseases.
Comparación Con Compuestos Similares
1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine: This compound has a similar structure but differs in the position of the nitrogen atom in the pyridine ring.
1H-pyrrolo[3,2-c]pyridine: Another structural isomer with different electronic properties and reactivity.
6-Bromo-1H-pyrrolo[3,2-b]pyridine: A halogenated derivative with enhanced reactivity in substitution reactions.
The uniqueness of this compound lies in its specific functional group placement, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-5-6-3-8-7(10-4-6)1-2-9-8/h1-5,9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLUESWIQOAEBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=CC(=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649802 |
Source


|
| Record name | 1H-Pyrrolo[3,2-b]pyridine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020056-33-0 |
Source


|
| Record name | 1H-Pyrrolo[3,2-b]pyridine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What insights does the crystal structure provide about the interaction between 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde and Cytochrome C Peroxidase W191G-Gateless?
A: While the provided abstract does not detail the specific interactions, the crystal structure of Cytochrome C Peroxidase W191G-Gateless in complex with this compound [] can offer valuable insights into:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-methylmethanamine](/img/structure/B1328053.png)
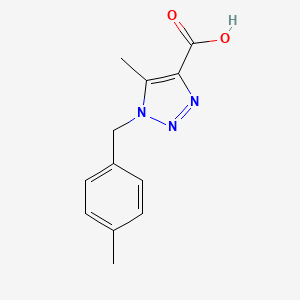
![3-[1-(4-Methyl-1,3-benzothiazol-2-yl)hydrazino]-propanenitrile](/img/structure/B1328059.png)
![2-[4-(Hydroxymethyl)piperidino]-5-nitrobenzenecarbaldehyde](/img/structure/B1328060.png)
